molecular formula C15H15N5O4S B2698190 N-(3,4-dimethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 877638-16-9

N-(3,4-dimethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2698190
CAS No.: 877638-16-9
M. Wt: 361.38
InChI Key: XGXHBBBHNUQPJP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H15N5O4S and its molecular weight is 361.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • New Routes to Pyridino[2,3-d]pyrimidin-4-one and Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one Derivatives : This study elaborates on the synthesis of new compounds through the reaction of amino-substituted pyrimidinones with dimethylformamide dimethylacetal, leading to a variety of heterocyclic compounds, including pyridino and triazolino derivatives. These compounds have potential applications in the development of novel chemical entities with varied biological activities (Hassneen & Abdallah, 2003).

Biological Applications

  • Preparation of Triazolo[1,5-c]pyrimidines as Potential Antiasthma Agents : Demonstrates the synthesis of triazolopyrimidines and their evaluation as mediator release inhibitors in the context of asthma treatment. The structural activity relationship explored in this study provides a basis for the development of new antiasthma medications (Medwid et al., 1990).

  • Synthesis and Insecticidal Assessment of Heterocycles Incorporating a Thiadiazole Moiety : This research focuses on the synthesis of novel heterocycles and their evaluation as insecticidal agents against the cotton leafworm, demonstrating the potential of these compounds in agricultural pest control (Fadda et al., 2017).

  • Radiosynthesis of [18F]PBR111, a Selective Radioligand for Imaging : Explores the synthesis and application of a novel radioligand for positron emission tomography (PET) imaging of the translocator protein, showcasing the compound's utility in neuroimaging and potential for studying neurological diseases (Dollé et al., 2008).

Antimicrobial and Anticancer Applications

  • Synthesis and Antimicrobial Activity of New Heterocycles Incorporating Antipyrine Moiety : Investigates the antimicrobial properties of newly synthesized heterocycles, indicating their potential in developing new antimicrobial agents (Bondock et al., 2008).

  • Synthesis of Novel Benzodifuranyl; Triazines; Oxadiazepines; and Thiazolopyrimidines as Anti-Inflammatory and Analgesic Agents : Details the synthesis of various heterocyclic compounds with anti-inflammatory and analgesic properties, highlighting their therapeutic potential in pain and inflammation management (Abu‐Hashem et al., 2020).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4S/c1-23-10-4-3-9(7-11(10)24-2)16-13(22)8-25-15-19-18-14-17-12(21)5-6-20(14)15/h3-7H,8H2,1-2H3,(H,16,22)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXHBBBHNUQPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC(=O)N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.